molecular formula C16H13NO2 B8709450 1-Amino-6,7-dimethylanthracene-9,10-dione CAS No. 3056-97-1

1-Amino-6,7-dimethylanthracene-9,10-dione

Cat. No.: B8709450
CAS No.: 3056-97-1
M. Wt: 251.28 g/mol
InChI Key: OEKGYCGWQZJFDP-UHFFFAOYSA-N
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Description

1-Amino-6,7-dimethylanthracene-9,10-dione is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

3056-97-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-amino-6,7-dimethylanthracene-9,10-dione

InChI

InChI=1S/C16H13NO2/c1-8-6-11-12(7-9(8)2)16(19)14-10(15(11)18)4-3-5-13(14)17/h3-7H,17H2,1-2H3

InChI Key

OEKGYCGWQZJFDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=C(C2=O)C=CC=C3N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The process of Example 1 is repeated, replacing 64.3 parts of 5-nitro-1,4,4a,9a-tetrahydroanthraquinone by 71.3 parts of 5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone (obtained from 1-nitronaphthoquinone and 2,3-dimethyl-1,4-butadiene by Diels-Alder reaction), to give 61.9 parts of 1-amino-6,7-dimethylanthraquinone in 99% purity, corresponding to a yield of 99% of theory.
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5-nitro-1,4,4a,9a-tetrahydroanthraquinone
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Synthesis routes and methods II

Procedure details

50 Parts of 2,3-dimethyl-5-hydroxylaminoanthraquinone was stirred into a mixture of 700 parts of ethyleneglycol monomethyl ether, 200 parts of water and 60 parts of a 35 % aqueous hydrochloric acid, and the mixture was then heated to 75°C. To the mixture there was added little by little 16 parts of zinc dust over 1 hour. The reaction mixture was maintained at 75°C for additional 3 hours, then cooled to 25°C and filtered. The residue was washed with water and dried to obtain 43.6 parts of 2,3-dimethyl-5-aminoanthraquinone of a purity of 95 %.
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2,3-dimethyl-5-hydroxylaminoanthraquinone
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Synthesis routes and methods III

Procedure details

To 5.0 parts of 5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone there was added 100 parts of water and then, with stirring at 90°C, 20 parts of a 10 wt % aqueous sodium sulfide. The reaction mixture thus formed was maintained at 90° - 95°C for 1 hour and, after cooled to 25°C, filtered to recover crystals. The crystals were washed with water and dried under reduced pressure to obtain 4.5 parts of 5-amino-2,3-dimethylanthraquinone of a melting point of 222°C.
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5-nitro-2,3-dimethyl-1,4,4a,9a-tetrahydroanthraquinone
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Synthesis routes and methods IV

Procedure details

50 Parts of 2,3-dimethyl-5-hydroxylaminoanthraquinone was added to a mixture of 600 parts of methyl alcohol, 200 parts of water and 60 parts of a 35 % aqueous hydrochloric acid and the mixture was heated with stirring to 70°C, then added thereto 15 parts of zinc dust little by little over 1 hour. The reaction mixture was maintained at 70°C for additional 3 hours and then cooled to 25°C and filtered. The residue was washed with water and dried to obtain 42.8 parts of 2,3-dimethyl-5-aminoanthraquinone of a purity of 95 %.
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2,3-dimethyl-5-hydroxylaminoanthraquinone
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